molecular formula C8H12N2O2S B13646354 2-((2-Methoxyethyl)(methyl)amino)thiazole-5-carbaldehyde

2-((2-Methoxyethyl)(methyl)amino)thiazole-5-carbaldehyde

Cat. No.: B13646354
M. Wt: 200.26 g/mol
InChI Key: QXOSVXYHEVLACK-UHFFFAOYSA-N
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Description

2-((2-Methoxyethyl)(methyl)amino)thiazole-5-carbaldehyde is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds

Preparation Methods

The synthesis of 2-((2-Methoxyethyl)(methyl)amino)thiazole-5-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 2-aminothiazole with appropriate aldehydes under specific conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

2-((2-Methoxyethyl)(methyl)amino)thiazole-5-carbaldehyde undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((2-Methoxyethyl)(methyl)amino)thiazole-5-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((2-Methoxyethyl)(methyl)amino)thiazole-5-carbaldehyde involves its interaction with various molecular targets. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating specific enzymes and receptors . The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

2-((2-Methoxyethyl)(methyl)amino)thiazole-5-carbaldehyde can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other thiazole derivatives.

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

2-[2-methoxyethyl(methyl)amino]-1,3-thiazole-5-carbaldehyde

InChI

InChI=1S/C8H12N2O2S/c1-10(3-4-12-2)8-9-5-7(6-11)13-8/h5-6H,3-4H2,1-2H3

InChI Key

QXOSVXYHEVLACK-UHFFFAOYSA-N

Canonical SMILES

CN(CCOC)C1=NC=C(S1)C=O

Origin of Product

United States

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